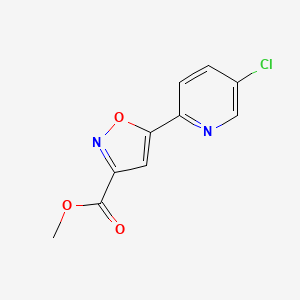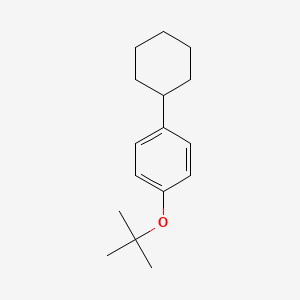
1-(tert-Butoxy)-4-cyclohexylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxy)-4-cyclohexylbenzene is an organic compound characterized by the presence of a tert-butoxy group and a cyclohexyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-4-cyclohexylbenzene typically involves the alkylation of 4-cyclohexylphenol with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butoxy)-4-cyclohexylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl alcohol and other oxidation products.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the benzene ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include tert-butyl alcohol, cyclohexane derivatives, and various substituted benzene compounds.
Applications De Recherche Scientifique
1-(tert-Butoxy)-4-cyclohexylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving tert-butyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxy)-4-cyclohexylbenzene involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form tert-butoxyl radicals, which can participate in radical chain reactions. These radicals can interact with other molecules, leading to the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl Ethers: Compounds such as propylene glycol mono-tert-butyl ether and glycerol di-tert-butyl ether share similar tert-butoxy groups.
tert-Butanesulfinamide: Used in asymmetric synthesis and shares the tert-butyl group.
Uniqueness
1-(tert-Butoxy)-4-cyclohexylbenzene is unique due to the presence of both a tert-butoxy group and a cyclohexyl group attached to a benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to other tert-butyl-containing compounds .
Propriétés
Formule moléculaire |
C16H24O |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
1-cyclohexyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C16H24O/c1-16(2,3)17-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h9-13H,4-8H2,1-3H3 |
Clé InChI |
DTURNWCKFPEMRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
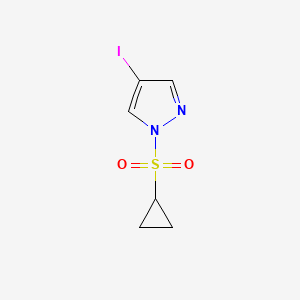
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)
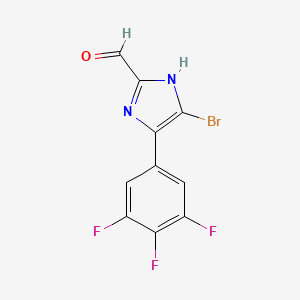
![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
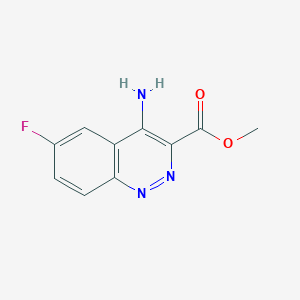
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
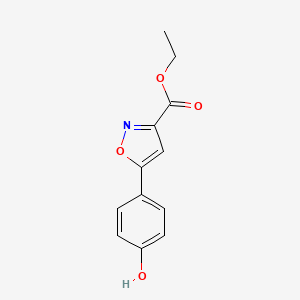
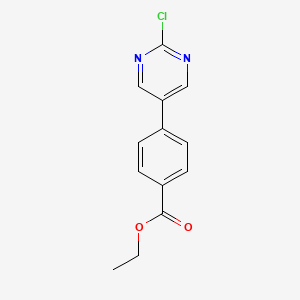
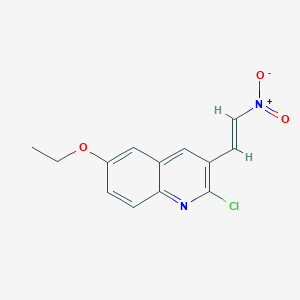
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13712658.png)
